2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303227
InChI: InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC18303227

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3
Standard InChI Key UBDGGDUWSGLVTF-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₃H₁₂N₂O₃; MW 244.25 g/mol) consists of an isoindoline-1,3-dione (phthalimide) scaffold linked to a 1-methyl-2-oxopyrrolidin-3-yl moiety (Figure 1). The phthalimide group contributes hydrophobicity and planar rigidity, while the pyrrolidone ring introduces a chiral center and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₃
Molecular Weight244.25 g/mol
IUPAC Name2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione
Melting PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)
logPEstimated 1.8–2.2

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1775 cm⁻¹ (cyclic imide C=O) and ~1715 cm⁻¹ (pyrrolidone C=O) .

  • ¹H NMR: Signals between δ 2.4–3.0 ppm (pyrrolidine CH₃ and CH₂), δ 7.3–7.8 ppm (phthalimide aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 244.1 (M⁺).

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a two-step protocol:

  • Condensation: Phthalic anhydride reacts with 3-amino-1-methylpyrrolidin-2-one in acetic acid under reflux .

  • Cyclization: Intramolecular dehydration forms the fused bicyclic structure .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
CondensationPhthalic anhydride, acetic acid, 110°C70–85%
PurificationRecrystallization (ethanol/water)

Microwave-Assisted Synthesis

Microwave irradiation (150–250°C, 3–10 min) enhances reaction efficiency, reducing side products and improving yields to >90% .

Biological Activities and Mechanisms

Anticancer Activity

Phthalimide derivatives demonstrate:

  • Cytotoxicity: IC₅₀ values of 1–10 µM against HepG2 and MCF-7 cells .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in leukemia models .

Neuroactive Properties

The pyrrolidone moiety resembles nootropic agents (e.g., piracetam), suggesting potential cognitive enhancement or neuroprotection .

Applications in Drug Development

Pharmacokinetic Optimization

  • Bioavailability: Hydrophobic phthalimide enhances blood-brain barrier penetration .

  • Prodrug Design: Amino derivatives enable targeted delivery via hydrolytic cleavage .

Synthetic Intermediates

The compound serves as a precursor for:

  • Spirocyclic Derivatives: Via 1,3-dipolar cycloadditions with nitrones .

  • Kinase Inhibitors: Functionalization at the pyrrolidone nitrogen yields VEGFR-2 antagonists .

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